molecular formula C14H10FN3O2 B10916609 5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10916609
M. Wt: 271.25 g/mol
InChI Key: PPQIPFBDBKDNAI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a fluorophenyl and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4-fluorophenyl ketones under basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a fluorophenyl and a carboxylic acid group. This combination of features can impart distinct electronic and steric properties, making it valuable for various applications .

Properties

Molecular Formula

C14H10FN3O2

Molecular Weight

271.25 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C14H10FN3O2/c1-8-6-13-16-11(9-2-4-10(15)5-3-9)7-12(14(19)20)18(13)17-8/h2-7H,1H3,(H,19,20)

InChI Key

PPQIPFBDBKDNAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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